molecular formula C6H2Br3F B3057088 1,2,4-Tribromo-5-fluorobenzene CAS No. 7655-70-1

1,2,4-Tribromo-5-fluorobenzene

Cat. No.: B3057088
CAS No.: 7655-70-1
M. Wt: 332.79 g/mol
InChI Key: LCMIZXKJMCFKET-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-5-fluorobenzene is a chemical compound with the molecular formula C6H2Br3F . It has an average mass of 332.790 Da and a monoisotopic mass of 329.769043 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with three bromine atoms and one fluorine atom . For a more detailed structure, please refer to resources like ChemSpider .

Scientific Research Applications

Polymer Chemistry and Organic Synthesis

1,2,4-Tribromo-5-fluorobenzene and its derivatives are utilized in various applications in polymer chemistry and organic synthesis. For example, 1,3,5-triazido-2,4,6-tribromobenzene, which can be derived from this compound, is used as a photoactive cross-linking reagent in polymer chemistry. This derivative also serves as a starting compound in the synthesis of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Material Science and Engineering

In material science and engineering, the compound has been shown to contribute to the development of advanced materials. An example is the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer derived from this compound. These materials exhibit high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs (Banerjee, Komber, Häussler, & Voit, 2009).

Organometallic Chemistry

This compound and related compounds are used in organometallic chemistry. They serve as versatile solvents and ligands in transition-metal-based catalysis and organometallic reactions. These compounds, owing to the presence of fluorine substituents, generally bind weakly to metal centers, allowing their use as non-coordinating solvents or easily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

Electronic and Optical Materials

The derivatives of this compound are significant in the study of electronic properties, such as the stabilization of carbocations and radicals in organic chemistry. These properties are essential for the development of new electronic and optical materials (Creary, Chormanski, Peirats, & Renneburg, 2017).

Environmental Science

In environmental science, the transformation of monofluorophenols by microorganisms, involving derivatives of this compound, sheds light on the biotransformation processes of fluorinated compounds. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Finkelstein, Baskunov, Boersma, Vervoort, Golovlev, van Berkel, Golovleva, & Rietjens, 2000).

Properties

IUPAC Name

1,2,4-tribromo-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMIZXKJMCFKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547359
Record name 1,2,4-Tribromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7655-70-1
Record name 1,2,4-Tribromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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